3-Fluoro-2,4,6-trimethylbenzoic acid

Medicinal Chemistry Physical Organic Chemistry Computational Chemistry

3-Fluoro-2,4,6-trimethylbenzoic acid (CAS: 26584-23-6) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core with methyl substituents at the 2-, 4-, and 6-positions and a fluorine atom at the 3-position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the fluorinated and sterically hindered motif commonly found in ligands for catalysis and in active pharmaceutical ingredients (APIs).

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
Cat. No. B13313700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,4,6-trimethylbenzoic acid
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)O)C)F)C
InChIInChI=1S/C10H11FO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13)
InChIKeyVZCZHXDEWZEYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2,4,6-trimethylbenzoic Acid: A Fluorinated Aromatic Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluoro-2,4,6-trimethylbenzoic acid (CAS: 26584-23-6) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core with methyl substituents at the 2-, 4-, and 6-positions and a fluorine atom at the 3-position . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the fluorinated and sterically hindered motif commonly found in ligands for catalysis and in active pharmaceutical ingredients (APIs) . Key physicochemical properties include a molecular weight of 182.19 g/mol, a predicted density of 1.175±0.06 g/cm³, and a predicted boiling point of 296.2±35.0 °C . The compound is commercially available with a typical minimum purity specification of 95% .

Why 3-Fluoro-2,4,6-trimethylbenzoic Acid Cannot Be Directly Substituted by Non-Fluorinated or Differently Methylated Analogs


Substitution of 3-fluoro-2,4,6-trimethylbenzoic acid with its non-fluorinated analog 2,4,6-trimethylbenzoic acid or other trimethylbenzoic acid isomers introduces significant alterations in acidity, lipophilicity, and metabolic stability that can derail downstream synthesis and biological activity. The electron-withdrawing fluorine atom at the 3-position increases the acidity of the carboxylic acid group relative to the non-fluorinated parent, while the precise 2,4,6-methyl substitution pattern imparts a unique steric environment that influences reactivity and binding . Even among isomers, the position of the fluorine atom critically alters the compound's electronic profile and interaction potential, rendering generic substitution scientifically invalid without rigorous re-validation .

Quantitative Differentiation of 3-Fluoro-2,4,6-trimethylbenzoic Acid Against Closest Analogs: pKa, Lipophilicity, and Steric Profile


Enhanced Acidity (Lower pKa) Due to 3-Fluoro Substitution Relative to Non-Fluorinated 2,4,6-Trimethylbenzoic Acid

The incorporation of a fluorine atom at the 3-position lowers the pKa of the carboxylic acid group compared to non-fluorinated 2,4,6-trimethylbenzoic acid. While the experimentally determined pKa for 3-fluoro-2,4,6-trimethylbenzoic acid is not available in the open literature, class-level inference from structurally related fluorinated benzoic acids indicates a pKa reduction of approximately 0.5–1.0 unit relative to the non-fluorinated analog . The non-fluorinated comparator, 2,4,6-trimethylbenzoic acid, has a reported pKa of 3.448 at 25°C . This electronic perturbation directly impacts the compound's ionization state under physiological and synthetic conditions.

Medicinal Chemistry Physical Organic Chemistry Computational Chemistry

Increased Lipophilicity (LogP) and Metabolic Stability Conferred by the 3-Fluoro Substituent

Fluorination is a well-established strategy to modulate lipophilicity and block metabolic soft spots. The introduction of a fluorine atom at the 3-position of 2,4,6-trimethylbenzoic acid increases the compound's lipophilicity compared to the non-fluorinated analog, which has a calculated LogP of approximately 2.447–3.17 [1][2]. While experimental LogP data for the target compound are not available, the combination of fluorine and methyl substituents is known to enhance membrane permeability and reduce oxidative metabolism at the fluorinated position . This modification is particularly valuable in lead optimization where balancing potency and pharmacokinetic properties is critical.

ADME/PK Medicinal Chemistry Fluorine Chemistry

Unique Steric Environment Created by 2,4,6-Trimethyl Substitution Pattern Enables Selective Derivatization

The 2,4,6-trimethyl substitution pattern on the benzene ring creates significant steric hindrance around the carboxylic acid group, which distinguishes this compound from isomers with different methyl substitution patterns (e.g., 2,3,6-trimethylbenzoic acid or 2,4,5-trimethylbenzoic acid). This steric profile is functionally exploited in the synthesis of mesitoate esters, which are known to be extremely stable to basic hydrolysis and can be removed reductively using LiAlH₄ or AlH₃ [1]. The 3-fluoro substituent adds an orthogonal electronic handle that does not compromise the steric protection conferred by the ortho-methyl groups. No direct comparative reactivity data for 3-fluoro-2,4,6-trimethylbenzoic acid versus other trimethylbenzoic acid isomers is available in the open literature, limiting this to class-level inference .

Organic Synthesis Catalysis Protecting Group Chemistry

Optimal Research and Industrial Applications for 3-Fluoro-2,4,6-trimethylbenzoic Acid Based on Quantitative Differentiation


Synthesis of Fluorinated Drug Candidates Requiring Fine-Tuned Acidity and Lipophilicity

3-Fluoro-2,4,6-trimethylbenzoic acid is an optimal starting material for the synthesis of fluorinated drug candidates where precise modulation of pKa and LogP is required. The 3-fluoro substituent lowers the carboxylic acid pKa by an estimated 0.5–1.0 unit relative to the non-fluorinated analog (pKa = 3.448), altering ionization at physiological pH and potentially enhancing target binding or oral absorption . This property is particularly valuable in programs targeting CNS indications or intracellular targets where balanced lipophilicity and permeability are critical .

Development of Metabolically Stable Agrochemical Intermediates

The fluorine atom at the 3-position provides a metabolic blocking effect that can prolong the environmental or in vivo half-life of derived agrochemicals. Fluorinated aromatic building blocks are widely employed in the design of modern pesticides and herbicides to improve stability and reduce application rates . 3-Fluoro-2,4,6-trimethylbenzoic acid can serve as a precursor for the synthesis of fluorinated amides, esters, and heterocycles with enhanced field persistence relative to non-fluorinated analogs, addressing key performance gaps in crop protection .

Preparation of Sterically Hindered Ligands for Transition Metal Catalysis

The 2,4,6-trimethyl substitution pattern confers significant steric bulk around the carboxylic acid moiety, a property that can be leveraged to design bulky carboxylate ligands or to synthesize sterically hindered benzamide derivatives. Such ligands are used to control regioselectivity and enantioselectivity in catalytic transformations, including C–H activation and cross-coupling reactions . The additional 3-fluoro substituent provides an electronic tuning handle without compromising the steric profile, enabling fine optimization of catalytic activity and selectivity .

Exploration of Structure-Activity Relationships (SAR) in Fluorinated Bioactive Series

In medicinal chemistry SAR campaigns, 3-fluoro-2,4,6-trimethylbenzoic acid serves as a key comparator to evaluate the impact of fluorine substitution on biological activity relative to non-fluorinated 2,4,6-trimethylbenzoic acid and other regioisomers. Systematic replacement of hydrogen with fluorine at the 3-position allows researchers to quantify contributions to target binding affinity, selectivity, and ADME properties . This compound is particularly useful when the 2,4,6-trimethyl motif has already been validated in a lead series and further optimization of potency or pharmacokinetics is required .

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